Ac-Leu-Leu-Norleucinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

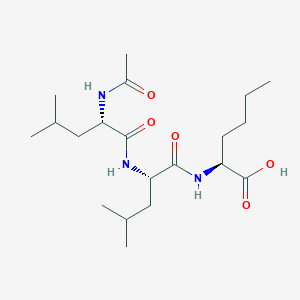

2D Structure

Properties

Molecular Formula |

C20H37N3O5 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C20H37N3O5/c1-7-8-9-15(20(27)28)22-19(26)17(11-13(4)5)23-18(25)16(10-12(2)3)21-14(6)24/h12-13,15-17H,7-11H2,1-6H3,(H,21,24)(H,22,26)(H,23,25)(H,27,28)/t15-,16-,17-/m0/s1 |

InChI Key |

ALMQDMPRSWZSDO-ULQDDVLXSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ac-Leu-Leu-Norleucinol (ALLN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Leu-Leu-Norleucinol, commonly known as ALLN or Calpain Inhibitor I, is a potent, cell-permeable, and reversible tripeptide aldehyde inhibitor of a range of cysteine proteases.[1][2] Its primary targets include calpains I and II, cathepsins B and L, and the 20S proteasome.[1][3][4][5] By inhibiting these key enzymes, ALLN interferes with critical cellular processes such as the ubiquitin-proteasome pathway, apoptosis, cell cycle progression, and inflammatory signaling.[1][4][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanisms of action of this compound, supported by detailed experimental protocols and pathway diagrams to facilitate its application in research and drug development.

Chemical Structure and Properties

This compound is a tripeptide composed of N-acetylleucine, leucine, and a norleucinal residue.[7] The aldehyde group on the C-terminal norleucinal is crucial for its inhibitory activity. The molecule adopts an extended conformation in its crystalline state.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide | [7] |

| Synonyms | ALLN, Calpain Inhibitor I, MG-101, Ac-Leu-Leu-Nle-al, N-Acetyl-L-leucyl-L-leucyl-L-norleucinal | [2][4][7][8] |

| Molecular Formula | C₂₀H₃₇N₃O₄ | [4][6][7][9] |

| Molecular Weight | 383.53 g/mol | [4][8][9] |

| CAS Number | 110044-82-1 | [4][6][7][8] |

| Appearance | White to off-white solid powder | [4][8] |

| Solubility | Soluble in DMSO (>10 mM), ethanol (5 mg/ml), and methanol. Insoluble in water and aqueous buffers. | [3][6] |

| SMILES | CCCC--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)C | [4][7] |

| InChI Key | FMYKJLXRRQTBOR-BZSNNMDCSA-N | [4] |

Biological Activity and Mechanism of Action

ALLN exhibits a broad spectrum of biological activities primarily through its inhibition of cysteine proteases and the proteasome. This inhibition affects numerous downstream cellular pathways.

Enzyme Inhibition

ALLN is a potent reversible inhibitor of several key proteases. The aldehyde functional group readily undergoes nucleophilic attack by the active site cysteine or threonine residues of its target enzymes.[4] In the case of the proteasome, it forms a reversible hemiacetal with the N-terminal threonine of the β5 subunit, inhibiting its chymotrypsin-like activity.[1]

Table 2: Quantitative Inhibitory Activity of this compound

| Target Enzyme | Inhibition Constant (Ki) | Reference(s) |

| Calpain I | 190 nM | [1][3][4][5] |

| Calpain II | 220 nM | [1][3][4][5] |

| Cathepsin B | 150 nM | [1][3][4][5] |

| Cathepsin L | 500 pM | [1][3][4][5] |

| Proteasome (20S) | 6 µM | [1][4][5] |

Key Signaling Pathways Affected

One of the most well-characterized effects of ALLN is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon receiving a stimulus (e.g., from cytokines like TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα frees NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes. ALLN blocks this pathway by inhibiting the proteasomal degradation of phosphorylated IκBα, thereby preventing NF-κB activation.[1][4]

References

- 1. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Preparation of modified peptides: direct conversion of α-amino acids into β-amino aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocols [moorescancercenter.ucsd.edu]

- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Calpain Inhibitor I

An In-depth Technical Guide to the Discovery and History of Calpain Inhibitor I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpain Inhibitor I, also widely known by its research chemical name N-Acetyl-L-leucyl-L-leucyl-L-norleucinal (ALLN), is a potent, cell-permeable, and reversible inhibitor of a range of cysteine proteases.[1] Its discovery and subsequent characterization have been instrumental in elucidating the physiological and pathological roles of the calpain family of enzymes and other related proteases. This technical guide provides a comprehensive overview of the history, mechanism of action, and key experimental data related to Calpain Inhibitor I.

The Discovery of Calpains: A Historical Context

The journey to understanding Calpain Inhibitor I begins with the discovery of the enzymes it targets. In 1964, a calcium-dependent proteolytic activity, attributed to a "calcium-activated neutral protease" (CANP), was first identified.[2] It wasn't until the late 1980s that the name "calpain" was proposed, a portmanteau of calmodulin and papain, reflecting its calcium-dependency and its nature as a cysteine protease.[2] The two primary isoforms, µ-calpain (calpain I) and m-calpain (calpain II), were distinguished by their differing requirements for calcium concentrations for activation.[2]

Discovery and Synthesis of Calpain Inhibitor I (ALLN)

Calpain Inhibitor I is a synthetic tripeptide aldehyde. Its discovery was part of a broader effort to develop potent inhibitors of cysteine proteases. The seminal work by Sasaki et al. in 1990 described the synthesis and inhibitory effects of a series of di- and tripeptidyl aldehydes, including the compound that would become known as Calpain Inhibitor I.[2][3]

Synthesis

The synthesis of peptide aldehydes like Calpain Inhibitor I generally involves the coupling of amino acids and a final oxidation step to generate the aldehyde moiety. A general procedure for preparing such aldehydes was later reported by Schaschke et al. in 1996.[4] The synthesis of N-Acetyl-L-leucyl-L-leucyl-L-norleucinal results in a compound with the chemical formula C₂₀H₃₇N₃O₄ and a molecular weight of 383.5 g/mol .[5]

Mechanism of Action

Calpain Inhibitor I functions as a potent, reversible inhibitor of several cysteine proteases.[1] Its mechanism of action involves the aldehyde group forming a covalent but reversible bond with the active site cysteine residue of the target protease.[6] This prevents the enzyme from binding to and cleaving its natural substrates.

Quantitative Data: Inhibitory Activity

The inhibitory potency of Calpain Inhibitor I has been quantified against various proteases. The key inhibition constants (Ki) and 50% inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: Inhibition Constants (Ki) of Calpain Inhibitor I against Various Proteases

| Protease | Ki Value | Reference |

| Calpain I | 190 nM | [1][3][7] |

| Calpain II | 220 nM | [1][3][7] |

| Cathepsin B | 150 nM | [1][3][7] |

| Cathepsin L | 500 pM | [1][3][7] |

| Proteasome | 6 µM | [1] |

Table 2: 50% Inhibitory Concentration (IC50) of Calpain Inhibitor I

| Target/Cell Line | IC50 Value | Reference |

| L1210 cells | 3 µM | [8] |

| Melanoma B16 cells | 14.5 µM | [8] |

| HeLa cells (CC50) | 25.1 µM | [8] |

Table 3: 50% Inhibitory Dose (ID50) of Calpain Inhibitor I

| Protease | ID50 Value | Reference |

| Cathepsin L | 7 nM | [8] |

| Cathepsin B | 13 nM | [8] |

Experimental Protocols

Determination of Inhibition Constant (Ki)

The following is a representative protocol for determining the Ki of a calpain inhibitor, based on established methodologies.

1. Reagents and Buffers:

-

Purified calpain I or calpain II

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay Buffer: Imidazole-HCl buffer (pH 7.3) containing Ca²⁺ and a reducing agent like DTT.

-

Calpain Inhibitor I (ALLN) stock solution in DMSO.

-

96-well black microplates.

2. Assay Procedure:

-

Prepare a series of dilutions of Calpain Inhibitor I in Assay Buffer.

-

In a 96-well plate, add the diluted inhibitor solutions to the wells.

-

Add the purified calpain enzyme to each well and incubate for a predetermined time at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at time zero using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

-

Incubate the plate at 37°C and measure the fluorescence at regular intervals for a set period.

3. Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plots.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[9]

Signaling Pathways and Experimental Workflows

Calpain-Mediated Apoptosis Signaling Pathway

Calpains are involved in the apoptotic cascade through the cleavage of various cellular substrates. Calpain Inhibitor I can block these proteolytic events.

Caption: Calpain's role in apoptosis and its inhibition by ALLN.

NF-κB Signaling Pathway and Calpain Inhibition

Calpain can contribute to the activation of the NF-κB signaling pathway by cleaving the inhibitory protein IκBα. Calpain Inhibitor I can prevent this activation.

Caption: Calpain-mediated NF-κB activation and its inhibition.

Experimental Workflow for Calpain Inhibitor Characterization

A typical workflow for the discovery and characterization of a novel calpain inhibitor like ALLN is outlined below.

Caption: Workflow for calpain inhibitor characterization.

Conclusion

Calpain Inhibitor I (ALLN) has been a cornerstone in the study of calpain and other cysteine proteases for over three decades. Its well-characterized inhibitory profile and cell permeability have made it an invaluable tool for researchers in numerous fields, from neurobiology to cancer research. This technical guide has provided a detailed overview of its discovery, mechanism, and the experimental foundation upon which its scientific utility is built. Further research into more selective calpain inhibitors continues, building on the knowledge gained from foundational molecules like Calpain Inhibitor I.

References

- 1. cephamls.com [cephamls.com]

- 2. Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Crystal structure of N-{N-[N-acetyl-(S)-leucyl]-(S)-leucyl}norleucinal (ALLN), an inhibitor of proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALLN | Protease Inhibitors | Protease and Protease Inhibitors | Protein Research [gbiosciences.com]

- 6. scbt.com [scbt.com]

- 7. apexbt.com [apexbt.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

An In-Depth Technical Guide to Ac-Leu-Leu-Norleucinol: A Potent Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Leu-Leu-Norleucinol, also known as ALLN or MG-101, is a potent, cell-permeable, and reversible inhibitor of the proteasome, with primary activity against the chymotrypsin-like (ChT-L) activity of the 20S proteasome. This tripeptide aldehyde also exhibits inhibitory effects on other proteases, including calpains and cathepsins. By blocking the proteolytic activity of the proteasome, this compound disrupts the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis. This inhibition leads to the accumulation of ubiquitinated proteins, triggering downstream cellular responses such as cell cycle arrest and apoptosis. Consequently, this compound serves as a valuable tool for studying the roles of the proteasome in various cellular processes and as a potential therapeutic agent in diseases characterized by dysregulated protein degradation, such as cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on key signaling pathways.

Introduction

The ubiquitin-proteasome system is the principal mechanism for selective protein degradation in eukaryotic cells, playing a crucial role in the regulation of a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic protease complex responsible for the degradation of proteins marked for destruction by the covalent attachment of ubiquitin chains. The proteolytic activity of the proteasome is primarily attributed to its 20S core particle, which harbors three distinct types of peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (or post-glutamyl peptide hydrolyzing).

This compound (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal) is a synthetic tripeptide aldehyde that acts as a reversible inhibitor of the proteasome.[1] Its primary mechanism of action involves the inhibition of the chymotrypsin-like activity of the proteasome.[1] This inhibitory action disrupts the normal functioning of the ubiquitin-proteasome pathway, leading to the accumulation of polyubiquitinated proteins and the induction of cellular stress responses, ultimately culminating in apoptosis in many cell types. Beyond its effects on the proteasome, this compound is also a known inhibitor of calpains and certain cathepsins.[2]

Chemical and Physical Properties

This compound is a white to off-white solid with the following properties:

| Property | Value |

| Chemical Formula | C₂₀H₃₇N₃O₄ |

| Molecular Weight | 383.53 g/mol |

| CAS Number | 110044-82-1 |

| Synonyms | ALLN, MG-101, Calpain Inhibitor I[2] |

| Solubility | Soluble in DMSO, ethanol, and methanol.[3] |

| Storage | Store at 2-8°C. |

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the 20S proteasome's chymotrypsin-like activity. The aldehyde group of this compound forms a reversible covalent bond with the active site threonine residue of the β5 subunit of the proteasome, thereby blocking its catalytic activity. This leads to a disruption of the ubiquitin-proteasome pathway.

Figure 1: Simplified workflow of the Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.

Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins, including key regulatory proteins such as cyclins, cyclin-dependent kinase inhibitors, and pro-apoptotic proteins. This accumulation disrupts normal cellular processes and activates stress-response pathways, ultimately leading to apoptosis.

Quantitative Data: Inhibitory Profile

This compound exhibits a distinct inhibitory profile against various proteases. The following tables summarize the available quantitative data for its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50).

Table 1: Inhibitory Constants (Ki) of this compound

| Target Protease | Ki Value |

| Proteasome (overall) | 6 µM[2] |

| Calpain I | 190 nM[2] |

| Calpain II | 220 nM[2] |

| Cathepsin B | 150 nM[2] |

| Cathepsin L | 500 pM[2] |

Table 2: Cytotoxicity (IC50) of this compound in Various Cell Lines

| Cell Line | IC50 Value |

| L1210 (Leukemia) | 3 µM[3] |

| Melanoma B16 | 14.5 µM[3] |

| HeLa (Cervical Cancer) | 25.1 µM (CC50)[3] |

| HCT116 (Colon Cancer) | Induces apoptosis at 0-26 µM |

Effects on Key Signaling Pathways

Induction of Apoptosis

By inhibiting the proteasome, this compound triggers the intrinsic apoptotic pathway. The accumulation of pro-apoptotic proteins (e.g., Bax) and the stabilization of tumor suppressor proteins (e.g., p53) contribute to the activation of caspases, the key executioners of apoptosis. Studies have shown that treatment with this compound leads to a decrease in the levels of pro-caspase 3 and a corresponding increase in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.

Figure 2: this compound-induced apoptotic signaling pathway.

Inhibition of the NF-κB Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound, by inhibiting the proteasome, prevents the degradation of IκBα and IκBβ, thereby blocking NF-κB activation.[2]

Figure 3: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound.

Proteasome Activity Assay

This protocol describes a fluorometric assay to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.

Materials:

-

Cells of interest

-

This compound

-

Proteasome-Glo™ Assay System (Promega) or similar

-

Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM ATP, 5 mM MgCl₂, 1 mM DTT)

-

96-well white-walled, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a Bradford or BCA assay.

-

-

Proteasome Activity Measurement:

-

Prepare the Proteasome-Glo™ reagents for chymotrypsin-like (Suc-LLVY-Glo™), trypsin-like (Z-LRR-Glo™), and caspase-like (Z-nLPnLD-Glo™) activities according to the manufacturer's instructions.

-

In a 96-well plate, add 50 µL of cell lysate (diluted to a consistent protein concentration) to each well.

-

Add 50 µL of the appropriate Proteasome-Glo™ reagent to each well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with lysis buffer and reagent only) from all readings.

-

Normalize the luminescence readings to the protein concentration of each lysate.

-

Calculate the percentage of proteasome inhibition for each concentration of this compound compared to the untreated control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

-

Figure 4: Experimental workflow for the proteasome activity assay.

Cell Viability Assay (MTS Assay)

This protocol outlines the use of an MTS assay to determine the cytotoxic effects of this compound on a cell line of interest.

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the background wells (medium and MTS reagent only) from all readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

-

Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Culture cells and treat with various concentrations of this compound for the desired time.

-

-

Cell Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Plot the percentage of apoptotic cells (early + late) against the concentration of this compound.

-

Western Blot Analysis of IκBα Degradation

This protocol details the use of Western blotting to assess the effect of this compound on IκBα degradation.

Materials:

-

Cells of interest

-

This compound

-

Stimulating agent (e.g., TNF-α)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibody against IκBα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent like TNF-α for a short period (e.g., 15-30 minutes) to induce IκBα degradation. Include an unstimulated control.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against IκBα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the IκBα band intensity to the loading control.

-

Compare the levels of IκBα in the treated samples to the stimulated control to determine the extent of inhibition of degradation.

-

Conclusion

This compound is a well-characterized and versatile tool for studying the ubiquitin-proteasome pathway and its role in cellular function. Its ability to reversibly inhibit the chymotrypsin-like activity of the proteasome, leading to the induction of apoptosis and the modulation of key signaling pathways like NF-κB, makes it a valuable compound for researchers in cell biology, cancer biology, and drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for utilizing this compound to investigate the intricate mechanisms of proteasome-mediated cellular regulation. Further research into the specific effects of this compound on the trypsin-like and caspase-like activities of the proteasome, as well as more detailed in vivo studies, will continue to expand our understanding of this potent inhibitor and its potential therapeutic applications.

References

An In-depth Technical Guide to the Biological Functions of N-acetylleucylleucylnorleucinal (ALLN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylleucylleucylnorleucinal, commonly known as ALLN or Calpain Inhibitor I, is a potent, cell-permeable, and reversible tripeptide aldehyde inhibitor of a range of cysteine proteases.[1] Primarily recognized for its robust inhibition of calpains and cathepsins, ALLN has become an invaluable tool in elucidating the roles of these enzymes in numerous cellular processes.[2][3] This technical guide provides a comprehensive overview of the core biological functions of ALLN, its mechanism of action, and its impact on key signaling pathways. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for assessing its effects. This document is intended to serve as a thorough resource for researchers and professionals in drug development exploring the therapeutic and research applications of N-acetylleucylleucylnorleucinal.

Core Biological Function: Protease Inhibition

ALLN functions primarily as an inhibitor of cysteine proteases, with particularly strong activity against calpains and cathepsins. It also exhibits inhibitory effects on the proteasome, although at higher concentrations.[2][4] The aldehyde group in ALLN forms a reversible covalent bond with the active site cysteine residue of these proteases, thereby blocking their catalytic activity.

Quantitative Inhibitory Activity

The inhibitory potency of ALLN against its primary targets has been quantified through the determination of its inhibitor constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values. These values are summarized in the table below.

| Target Protease | Inhibitor Constant (Kᵢ) | Half-Maximal Inhibitory Concentration (IC₅₀) |

| Calpain I | 190 nM[2][3] | - |

| Calpain II | 220 nM[2][3] | - |

| Cathepsin B | 150 nM[2] | 13 nM[4] |

| Cathepsin L | 500 pM[2][3] | 7 nM[4] |

| Proteasome | 6 µM[2] | - |

| L1210 cells | - | 3 µM[4] |

| Melanoma B16 cells | - | 14.5 µM[4] |

| Human HeLa cells | - | 25.1 µM[4] |

Key Cellular Processes Modulated by ALLN

By inhibiting its target proteases, ALLN influences a cascade of downstream cellular events, making it a powerful modulator of several critical biological pathways.

Apoptosis

ALLN exhibits a dual role in the regulation of apoptosis, the process of programmed cell death. Its effect is context-dependent, capable of both inhibiting and promoting apoptosis in different cellular environments. In some cell types, such as thymocytes, ALLN can inhibit apoptosis.[2] Conversely, it has been shown to enhance TRAIL-mediated apoptosis in DLD1-TRAIL/R cells, leading to the pronounced activation and cleavage of caspase-8 and caspase-3.[3] Furthermore, ALLN can inhibit the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-12, key events in the apoptotic cascade.

Cell Cycle Regulation

ALLN can induce cell cycle arrest at two critical checkpoints: the G1/S transition and the metaphase/anaphase transition.[2] This is achieved through the inhibition of cyclin B degradation, a crucial step for mitotic progression.[2] By preventing the breakdown of cyclin B, ALLN effectively halts the cell cycle, preventing cell division.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory and immune responses.[5] Its activation is tightly regulated by the inhibitor of κB (IκB) proteins, IκBα and IκBβ.[2] Under normal conditions, IκB proteins sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[5][6] The activation of the NF-κB pathway is triggered by the phosphorylation and subsequent ubiquitination of IκB proteins, which flags them for degradation by the proteasome.[6] By inhibiting the proteasome, ALLN prevents the degradation of IκBα and IκBβ, thereby locking NF-κB in its inactive cytoplasmic state and suppressing the inflammatory response.[2]

Neuroprotection

ALLN has demonstrated neuroprotective properties, offering protection against neuronal damage induced by hypoxia and ischemia.[2] This effect is likely mediated through its inhibition of calpains, which are known to be activated during ischemic events and contribute to neuronal cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological functions of N-acetylleucylleucylnorleucinal.

Calpain Activity Assay

This protocol describes a fluorometric assay to measure the inhibitory effect of ALLN on calpain activity.

Materials:

-

Purified calpain enzyme

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT)

-

N-acetylleucylleucylnorleucinal (ALLN)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of ALLN in DMSO.

-

Serially dilute the ALLN stock solution in assay buffer to create a range of inhibitor concentrations.

-

In the wells of the 96-well microplate, add 50 µL of the diluted ALLN solutions or assay buffer (for the control).

-

Add 25 µL of the purified calpain enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic calpain substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Continue to monitor the fluorescence at regular intervals for 30-60 minutes.

-

Calculate the rate of substrate cleavage for each ALLN concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to an appropriate inhibition model to determine the IC₅₀ value.

Western Blot for IκBα Degradation

This protocol details the use of Western blotting to assess the effect of ALLN on the degradation of IκBα in response to an inflammatory stimulus.

Materials:

-

Cell line (e.g., HeLa or RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., TNFα or LPS)

-

N-acetylleucylleucylnorleucinal (ALLN)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against IκBα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cells to 70-80% confluency.

-

Pre-treat the cells with various concentrations of ALLN or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with the inflammatory agent (e.g., 10 ng/mL TNFα) for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against IκBα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of IκBα.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of ALLN on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

N-acetylleucylleucylnorleucinal (ALLN)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed the cells and allow them to adhere and grow for 24 hours.

-

Treat the cells with different concentrations of ALLN or vehicle control for a specified period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

N-acetylleucylleucylnorleucinal is a multifaceted research tool with profound effects on several fundamental cellular processes. Its ability to potently inhibit key proteases like calpains and cathepsins, as well as the proteasome, makes it an invaluable agent for studying apoptosis, cell cycle regulation, and inflammatory signaling. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate the diverse biological functions of ALLN and explore its potential therapeutic applications. As our understanding of the intricate roles of proteases in health and disease continues to expand, the utility of specific and potent inhibitors like ALLN will undoubtedly continue to grow in significance for both basic and translational research.

References

In Vitro Stability and Solubility of Ac-Leu-Leu-Norleucinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and solubility of N-acetyl-L-leucyl-L-leucyl-L-norleucinal, commonly known as Ac-Leu-Leu-Norleucinol or ALLN. This peptide aldehyde is a potent inhibitor of calpain and other cysteine proteases, making its characterization critical for its application in biomedical research and drug development. This document outlines detailed experimental protocols for assessing its physicochemical properties and presents available data in a structured format.

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. This compound, a tripeptide derivative, exhibits differential solubility in various solvents.

Quantitative Solubility Data

| Solvent | Concentration | Temperature (°C) | Method | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Not Specified | MedChemExpress |

| Dimethylformamide (DMF) | 10 mg/mL | Not Specified | Not Specified | Sigma-Aldrich |

| Methanol (MeOH) | 10 mg/mL | Not Specified | Not Specified | Sigma-Aldrich |

| Ethanol (EtOH) | 10 mg/mL | Not Specified | Not Specified | Sigma-Aldrich |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Data Not Available | - | - | - |

| Cell Culture Media (e.g., DMEM) | Data Not Available | - | - | - |

Experimental Protocol for Determining Aqueous Solubility

To determine the solubility of this compound in aqueous buffers, a standardized experimental protocol is provided below. This method is based on the shake-flask technique, a common and reliable method for solubility assessment.

Objective: To determine the equilibrium solubility of this compound in a specified aqueous buffer (e.g., PBS, pH 7.4).

Materials:

-

This compound powder

-

Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Thermomixer or shaking incubator

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the tubes and place them in a thermomixer or shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15-30 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the pellet. Dilute the supernatant with the mobile phase to a concentration within the linear range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Data Analysis: Calculate the solubility as the average concentration from at least three replicate experiments.

In Vitro Stability

The stability of this compound in various in vitro systems is crucial for interpreting experimental results and predicting its in vivo behavior. Degradation can occur through chemical hydrolysis or enzymatic activity in biological matrices.

Stability in Organic Solvents (Stock Solutions)

Product information from suppliers indicates the stability of stock solutions in organic solvents.

| Solvent | Concentration | Storage Temperature (°C) | Stability Duration | Source |

| DMF, MeOH, or EtOH | Not Specified | 2 to 8 | 2 to 3 days | Sigma-Aldrich |

| DMF, MeOH, or EtOH | Not Specified | -15 to -25 | ~4 weeks | Sigma-Aldrich |

Stability in Aqueous Buffers and Biological Media

Experimental Protocol for Determining In Vitro Stability

This protocol describes a general method for assessing the stability of this compound in a liquid matrix over time.

Objective: To determine the degradation rate and half-life of this compound in a chosen matrix (e.g., PBS, human plasma, or cell culture medium).

Materials:

-

This compound stock solution (in a suitable organic solvent like DMSO)

-

Test matrix (e.g., PBS pH 7.4, human plasma, cell culture medium)

-

Incubator (e.g., 37°C)

-

Microcentrifuge tubes or 96-well plates

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system for quantification

Procedure:

-

Sample Preparation: Spike the test matrix with this compound from a concentrated stock solution to achieve the desired final concentration. The final concentration of the organic solvent from the stock solution should be kept low (typically ≤1%) to avoid affecting the stability.

-

Incubation: Incubate the samples at a physiologically relevant temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Quenching: Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile) to stop any enzymatic degradation and precipitate proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet precipitated proteins. Collect the supernatant for analysis.

-

Quantification by LC-MS/MS: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

-

Data Analysis: Plot the percentage of this compound remaining versus time. Calculate the degradation rate constant and the half-life (t½) of the compound in the specific matrix.

Potential Degradation Pathways

While specific degradation products for this compound have not been extensively characterized in the literature, peptide aldehydes are susceptible to several degradation pathways.

-

Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid.

-

Epimerization: The chiral center at the C-terminus adjacent to the aldehyde can be susceptible to epimerization.

-

Hydrolysis: The peptide bonds can undergo hydrolysis, particularly at acidic or basic pH, leading to smaller peptide fragments or individual amino acids.

-

Enzymatic Degradation: In biological matrices, peptidases can cleave the peptide bonds. The N-terminal acetylation provides some protection against aminopeptidases.

Conclusion

This technical guide consolidates the available information on the in vitro solubility and stability of this compound and provides standardized protocols for their determination. While the solubility in organic solvents is established, a notable gap exists in the understanding of its behavior in aqueous and biological media. The provided experimental workflows offer a framework for researchers to generate this critical data, enabling more robust and reproducible in vitro studies and facilitating the continued development of this potent protease inhibitor. It is strongly recommended that researchers perform their own solubility and stability assessments under their specific experimental conditions.

Methodological & Application

Application Notes and Protocols for Ac-Leu-Leu-Norleucinol (ALLN) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Leu-Leu-Norleucinol, also known as ALLN or Calpain Inhibitor I, is a potent, cell-permeable peptide aldehyde that functions as a reversible inhibitor of several cysteine proteases.[1] Its primary targets include calpains (Calpain I and Calpain II), the proteasome, and certain cathepsins (B and L).[1] By inhibiting these key cellular enzymes, ALLN can modulate a variety of critical cellular processes, including signal transduction, cell cycle progression, apoptosis, and autophagy. These characteristics make it a valuable tool for investigating these pathways and as a potential therapeutic agent.

These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, preparation, and detailed protocols for assessing its biological effects.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of:

-

Calpains: These are calcium-dependent neutral cysteine proteases involved in various cellular processes, including cytoskeletal remodeling, signal transduction, and apoptosis.

-

The Proteasome: This large protein complex is responsible for the degradation of ubiquitinated proteins, playing a crucial role in the regulation of numerous cellular functions, including cell cycle control and the NF-κB signaling pathway.[1]

-

Cathepsins: These are lysosomal proteases that can be involved in apoptosis and other cellular processes.

A key and widely studied effect of ALLN is its inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway . In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby blocking NF-κB activation.[1]

Product Information and Preparation

| Property | Value |

| Synonyms | ALLN, Calpain Inhibitor I, Ac-LLnL-CHO, MG-101 |

| Molecular Formula | C₂₀H₃₇N₃O₄ |

| Molecular Weight | 383.53 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO (up to 10 mg/mL), ethanol (up to 10 mg/mL), and methanol (up to 10 mg/mL). |

| Storage | Store the solid compound at -20°C. Stock solutions in DMSO, ethanol, or methanol are stable for up to one month at -20°C. For best results, prepare fresh solutions. |

Preparation of Stock Solutions

-

To prepare a 10 mM stock solution, dissolve 3.84 mg of this compound in 1 mL of DMSO, ethanol, or methanol.

-

Mix by vortexing until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Preparation of Working Solutions

Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells (typically ≤ 0.1%).

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound in various cell lines and in vitro assays.

| Parameter | Target | Value | Reference |

| Kᵢ | Calpain I | 190 nM | [1] |

| Calpain II | 220 nM | [1] | |

| Cathepsin B | 150 nM | [1] | |

| Cathepsin L | 0.5 nM | [1] | |

| Proteasome | 6 µM | [1] | |

| ID₅₀ | Platelet Calpain | 0.05 µM | |

| Working Conc. | General Cell Culture | 0.1 - 10 µM |

| Cell Line | Assay Type | IC₅₀ / CC₅₀ | Incubation Time | Reference |

| L1210 | Cell Viability | 3 µM | Not Specified | [2] |

| B16 | Cell Viability | 14.5 µM | Not Specified | [2] |

| HeLa | Cytotoxicity (MTS) | 25.1 µM | 48 hours | [2] |

| HCT116 | Cell Viability (CCK-8) | ~26 µM | 24 hours | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium and solvent only as controls.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the solvent control.

Western Blot Analysis for IκBα Degradation

This protocol describes how to assess the inhibitory effect of this compound on the degradation of IκBα.

Materials:

-

Cells of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

This compound stock solution

-

Stimulating agent (e.g., TNF-α, LPS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

-

Stimulate the cells with an appropriate agent (e.g., 10 ng/mL TNF-α) for a short period (e.g., 15-30 minutes) to induce IκBα degradation. Include an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against IκBα overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities using image analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Autophagy Assay (LC3B Western Blotting)

This protocol is for monitoring the accumulation of LC3-II, a marker of autophagosome formation, in response to this compound treatment.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

RIPA lysis buffer with protease inhibitors

-

Primary antibodies (anti-LC3B, anti-β-actin)

-

Other materials as described in the Western Blot protocol.

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Lyse the cells and perform western blotting as described in the "Western Blot Analysis for IκBα Degradation" protocol.

-

Use a primary antibody specific for LC3B. Two bands should be visible: LC3-I (cytosolic form, ~16-18 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14-16 kDa).

-

Quantify the band intensities of both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the LC3-II/β-actin ratio is indicative of an increase in autophagosome formation.

Signaling Pathways and Experimental Workflows

Troubleshooting and Considerations

-

Cytotoxicity: this compound can be cytotoxic at higher concentrations. It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

-

Off-Target Effects: While it is a potent inhibitor of calpains and the proteasome, be aware of potential off-target effects on other proteases.

-

Solvent Control: Always include a solvent control (e.g., DMSO) in your experiments to account for any effects of the solvent on the cells.

-

Positive Controls: Include appropriate positive controls for your assays (e.g., a known inducer of apoptosis for the Annexin V assay).

-

Autophagy Flux: When assessing autophagy, it is recommended to perform an autophagy flux assay by using a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in parallel. This will help to distinguish between an increase in autophagosome formation and a blockage in autophagosome degradation.

Conclusion

This compound is a versatile and potent tool for studying various cellular processes in cell culture. Its ability to inhibit calpains and the proteasome makes it particularly useful for investigating the NF-κB pathway, apoptosis, and autophagy. By following the detailed protocols and considering the quantitative data provided, researchers can effectively utilize this compound to gain valuable insights into the complex mechanisms governing cell function and fate.

References

Protocol for Inhibiting Calpain with Ac-Leu-Leu-Norleucinal (ALLN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Leu-Leu-Norleucinal, also known as ALLN or Calpain Inhibitor I, is a potent, reversible, and competitive peptide aldehyde inhibitor of calpain.[1] Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[2] Dysregulation of calpain activity is implicated in various pathological conditions such as neurodegenerative diseases, ischemic injury, and muscular dystrophy. ALLN exerts its inhibitory effect by targeting the active site of calpains, thereby preventing the cleavage of their substrates. This document provides detailed protocols for the use of Ac-Leu-Leu-Norleucinal to inhibit calpain activity in both in vitro and cell-based assays.

Data Presentation

Inhibitor Properties and Efficacy

Ac-Leu-Leu-Norleucinal (ALLN) is a synthetic tripeptide aldehyde that effectively inhibits several cysteine proteases. Its primary targets are calpain I (μ-calpain) and calpain II (m-calpain). The inhibitory potential of ALLN is summarized in the table below.

| Parameter | Value | Enzyme/Condition |

| Ki | 0.12 - 0.23 μM | Calpain I & II |

| ID50 | 0.05 μM | Platelet Calpain (0.02 U) |

| Working Concentration | 0.1 - 10 μM | General Use |

Table 1: Inhibitory constants and recommended working concentrations for Ac-Leu-Leu-Norleucinal.[1]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₃₇N₃O₄ |

| Molecular Weight | 383.53 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, ethanol, or methanol to 10 mg/mL |

| Storage (Powder) | 2-8°C |

| Storage (Stock Solution) | -15 to -25°C (stable for up to 4 weeks) |

Table 2: Physical and chemical properties of Ac-Leu-Leu-Norleucinal.

Experimental Protocols

Preparation of Ac-Leu-Leu-Norleucinal Stock Solution

-

Reconstitution: To prepare a stock solution, dissolve Ac-Leu-Leu-Norleucinal powder in an appropriate solvent such as DMSO, DMF, or ethanol to a final concentration of 10 mg/mL. For a 1 mg vial, adding 100 μL of solvent will yield a 10 mg/mL stock.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Solutions in DMSO or ethanol are stable for up to one month when stored at -20°C.[3] For short-term storage (2-3 days), solutions can be kept at 2-8°C.

-

Working Dilution: Before use, dilute the stock solution to the desired working concentration (typically in the range of 0.1 - 10 μM) with an appropriate aqueous buffer or cell culture medium.[1]

In Vitro Calpain Inhibition Assay (Fluorometric)

This protocol describes a generalized method for measuring calpain inhibition using a fluorogenic substrate, such as Ac-LLY-AFC. Cleavage of this substrate by calpain releases the fluorescent molecule AFC, which can be quantified.

Materials:

-

Purified calpain enzyme (e.g., human calpain-1)

-

Ac-Leu-Leu-Norleucinal (ALLN)

-

Fluorogenic calpain substrate (e.g., Ac-LLY-AFC)

-

Assay Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 2 mM EDTA, 5 mM CaCl₂, 5 mM β-mercaptoethanol, pH 7.4)

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader (Excitation/Emission ≈ 400/505 nm for AFC)[4][5][6]

Procedure:

-

Prepare Reagents:

-

Prepare a series of dilutions of ALLN in Assay Buffer.

-

Dilute the purified calpain enzyme to the desired concentration in Assay Buffer.

-

Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's recommendations.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in the specified order:

-

Assay Buffer

-

ALLN solution at various concentrations (for inhibitor wells) or solvent control (for positive control wells)

-

Purified calpain enzyme

-

-

Include a negative control with no calpain enzyme to determine background fluorescence.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

-

Cell-Based Calpain Inhibition Assay

This protocol outlines a general procedure to measure the effect of Ac-Leu-Leu-Norleucinal on calpain activity within cultured cells.

Materials:

-

Cultured cells of interest

-

Ac-Leu-Leu-Norleucinal (ALLN)

-

Cell-permeable fluorogenic calpain substrate (e.g., Boc-Leu-Met-CMAC)[7]

-

Cell lysis buffer

-

Phosphate-Buffered Saline (PBS)

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of ALLN or a vehicle control for a predetermined amount of time. The incubation time will depend on the specific experimental design.

-

-

Induction of Calpain Activity (Optional): If necessary, induce calpain activity by treating the cells with a known stimulus (e.g., calcium ionophore, oxidative stress inducer).

-

Substrate Loading:

-

Remove the culture medium and wash the cells with PBS.

-

Add the cell-permeable fluorogenic calpain substrate, diluted in serum-free medium or PBS, to each well.

-

Incubate the cells at 37°C for 15-30 minutes to allow for substrate uptake and cleavage.[7]

-

-

Fluorescence Measurement (Live Cells): Measure the fluorescence intensity directly in the plate reader.

-

Cell Lysis and Fluorescence Measurement (Lysates):

-

Wash the cells with PBS.

-

Add cell lysis buffer to each well and incubate on ice.

-

Transfer the cell lysates to a new 96-well plate.

-

Measure the fluorescence intensity in the plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from cells without substrate).

-

Normalize the fluorescence signal to cell number or protein concentration.

-

Calculate the percentage of calpain inhibition for each ALLN concentration compared to the untreated control.

-

Visualizations

Signaling Pathway

Calpain-mediated apoptotic signaling pathway.

Experimental Workflow

Workflow for in vitro and cell-based calpain inhibition assays.

References

Application Notes and Protocols: Ac-Leu-Leu-Norleucinol in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Leu-Leu-Norleucinol, also known as ALLN or Calpain Inhibitor I, is a potent, cell-permeable peptide aldehyde inhibitor of calpains and the 26S proteasome.[1] In the context of neurodegenerative diseases such as Alzheimer's and Huntington's, which are characterized by the pathological aggregation of misfolded proteins, the modulation of cellular protein degradation pathways is a key therapeutic strategy. ALLN offers a valuable research tool to investigate the roles of calpain and the proteasome in the pathogenesis of these disorders and to evaluate the potential of their inhibition as a neuroprotective approach.

These application notes provide an overview of the utility of this compound in cellular models of neurodegenerative diseases, along with detailed protocols for its application and the subsequent assessment of its effects.

Mechanism of Action

This compound primarily exerts its biological effects through the inhibition of two key cellular proteolytic systems:

-

Calpains: A family of calcium-dependent cysteine proteases. Overactivation of calpains is implicated in neuronal cell death pathways triggered by excitotoxicity and neuroinflammation.[1]

-

The 26S Proteasome: A large protein complex responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome can prevent the degradation of certain proteins, which can have complex downstream effects, including the potential to reduce the formation of toxic protein aggregates.

By inhibiting these pathways, this compound can be used to study the downstream consequences of their dysfunction and to assess the therapeutic potential of targeting these systems in neurodegenerative disease models.

Data Presentation

The following tables summarize the quantitative data available for this compound and related compounds, providing a reference for experimental design.

Table 1: Inhibitory Activity of this compound (ALLN) against Calpain

| Target | Inhibitor | Parameter | Value | Cell/System Type |

| Calpain I | This compound | Ki | 0.12 - 0.23 µM | N/A |

| Calpain II | This compound | Ki | > 0.23 µM | N/A |

| Platelet Calpain | This compound | ID50 | 0.05 µM | Platelets |

Table 2: Inhibitory Activity of a Structurally Similar Tripeptide Aldehyde (ZLLLal) against the Proteasome

| Target Activity | Inhibitor | Parameter | Value | Cell/System Type |

| ZLLL-MCA Degradation | ZLLLal | IC50 | 100 nM | In vitro |

| Suc-LLVY-MCA Degradation | ZLLLal | IC50 | 850 nM | In vitro |

Note: ZLLLal (benzyloxycarbonyl-leucyl-leucyl-leucinal) is a tripeptide aldehyde structurally similar to this compound. This data is provided as a reference for the potential potency of ALLN against the proteasome.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Proteostasis in Neurodegenerative Disease

Caption: Key signaling pathways in neurodegenerative disease targeted by this compound.

Experimental Workflow for Assessing Neuroprotective Effects

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in sterile DMSO to a stock concentration of 10 mM.

-

Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for long-term storage.

Protocol 2: In Vitro Model of Alzheimer's Disease - Aβ-Induced Toxicity in SH-SY5Y Cells

This protocol describes the induction of amyloid-beta (Aβ) toxicity in the human neuroblastoma cell line SH-SY5Y and subsequent treatment with this compound.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

Aβ1-42 peptide

-

Sterile PBS

-

This compound stock solution (10 mM in DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

-

Aβ Preparation: Prepare Aβ1-42 oligomers by dissolving the peptide in sterile PBS to a concentration of 100 µM and incubating at 37°C for 24 hours to promote aggregation.

-

Treatment:

-

Remove the culture medium from the cells.

-

Add fresh medium containing the desired final concentration of Aβ1-42 oligomers (e.g., 10 µM).

-

Immediately add this compound to the wells at various final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a positive control (Aβ1-42 only).

-

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Assessment of Neuroprotection: Proceed with cell viability, cytotoxicity, and apoptosis assays as described in Protocols 4, 5, and 6.

Protocol 3: In Vitro Model of Huntington's Disease - Expression of Mutant Huntingtin

This protocol describes the transient transfection of a neuronal cell line (e.g., HEK293 or SH-SY5Y) with a vector expressing mutant Huntingtin (mHtt) and subsequent treatment with this compound.

Materials:

-

Neuronal cell line (HEK293 or SH-SY5Y)

-

Culture medium appropriate for the cell line

-

Expression vector containing mHtt with an expanded polyglutamine tract (e.g., EGFP-tagged HttQ74)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound stock solution (10 mM in DMSO)

-

6-well plates or chamber slides

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate or chamber slide to achieve 70-80% confluency on the day of transfection.

-

Transfection: Transfect the cells with the mHtt expression vector according to the manufacturer's protocol for the chosen transfection reagent.

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound at various final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Assessment of Aggregate Reduction: Analyze the formation of mHtt aggregates using fluorescence microscopy (for EGFP-tagged Htt) or by Western blotting as described in Protocol 7.

Protocol 4: Cell Viability Assay (MTT Assay)

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Incubation with MTT: Add 10 µL of the MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Protocol 5: Cytotoxicity Assay (LDH Assay)

-

Sample Collection: Collect the cell culture supernatant from each well.

-

LDH Measurement: Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the medium.

-

Calculation: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Protocol 6: Apoptosis Assay (Caspase-3 Activity)

-

Cell Lysis: Lyse the cells using a buffer provided in a commercial caspase-3 activity assay kit.

-

Substrate Addition: Add the caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) using a fluorometer.

Protocol 7: Quantification of Protein Aggregates (Western Blot)

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the aggregated protein (e.g., anti-Aβ or anti-Htt).

-

Use an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities using densitometry software. Normalize the levels of the aggregated protein to a loading control (e.g., β-actin or GAPDH).

Protocol 8: Calpain Activity Assay (Fluorometric)

-

Lysate Preparation: Prepare cell or tissue lysates according to the instructions of a commercial calpain activity assay kit.

-

Assay Reaction:

-

In a 96-well plate, add the cell lysate to the reaction buffer.

-

Add the calpain fluorogenic substrate (e.g., Ac-LLVY-AFC).

-

Include a negative control with a known calpain inhibitor.

-

-

Measurement: Incubate at 37°C and measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

Protocol 9: 26S Proteasome Activity Assay (Fluorometric)

-

Lysate Preparation: Prepare cell lysates in a buffer that preserves proteasome integrity.

-

Assay Reaction:

-

In a 96-well plate, add the cell lysate to the assay buffer.

-

Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

-

-

Measurement: Incubate at 37°C and measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of calpain and the proteasome in neurodegenerative disease models. The protocols outlined above provide a framework for researchers to assess the neuroprotective potential of this compound and to dissect the molecular mechanisms underlying its effects. Careful experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols for Studying Acetaminophen-Induced Liver Damage with ALLN

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (APAP), a widely used analgesic and antipyretic, is safe at therapeutic doses but can cause severe, and sometimes fatal, hepatotoxicity upon overdose.[1][2][3] APAP overdose is a leading cause of acute liver failure in many countries.[1][4][5][6] The mechanism of APAP-induced liver injury is complex, involving the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione (GSH) stores and leads to mitochondrial oxidative stress and dysfunction.[1][3][5][7][8][9] Recent studies have highlighted the role of abnormal mitochondrial dynamics in the pathogenesis of APAP-induced hepatotoxicity.[10]

ALLN (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal) is a potent, cell-permeable inhibitor of calpains, a family of calcium-dependent cysteine proteases. Research suggests that calpain activation plays a crucial role in the mitochondrial damage observed in APAP-induced liver injury.[10] Specifically, calpains are implicated in the cleavage of mitochondrial fusion and fission proteins, leading to mitochondrial dysfunction.[10] Therefore, ALLN presents as a valuable tool for investigating the role of calpain-mediated pathways in APAP hepatotoxicity and for exploring potential therapeutic interventions.

Mechanism of Action and Signaling Pathway